2-Ethylpyrrolidine hydrochloride

Beschreibung

The exact mass of the compound 2-Ethylpyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethylpyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylpyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

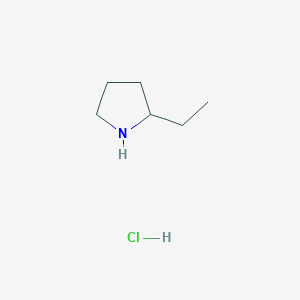

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCADZJRBHOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669073-77-2 | |

| Record name | 2-ethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Ethylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Ethylpyrrolidine hydrochloride is a substituted pyrrolidine derivative that holds interest within synthetic chemistry and drug discovery as a potential building block for more complex molecules. The pyrrolidine ring is a common scaffold in numerous biologically active compounds and natural products. The addition of an ethyl group at the 2-position introduces a chiral center, leading to (R)- and (S)-enantiomers, which may exhibit distinct biological activities. This guide provides a comprehensive overview of the synthesis, structural elucidation, and physicochemical properties of 2-Ethylpyrrolidine hydrochloride, with a focus on the analytical techniques pivotal for its characterization.

Physicochemical Properties

2-Ethylpyrrolidine hydrochloride is the salt formed from the reaction of the free base, 2-ethylpyrrolidine, with hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the stability, solubility, and handling of amine-containing compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClN | [1] |

| Molecular Weight | 135.64 g/mol | [1] |

| Appearance | Off-white to colorless solid | [2] |

| Chirality | Exists as (R) and (S) enantiomers, and as a racemic mixture |

Synthesis of 2-Ethylpyrrolidine Hydrochloride

The synthesis of 2-Ethylpyrrolidine hydrochloride can be approached through various routes, often involving the formation of the pyrrolidine ring followed by the introduction of the ethyl group, or vice versa. A common strategy involves the deprotection of a protected 2-ethylpyrrolidine precursor in the presence of hydrochloric acid.

Synthesis of (R)-2-Ethylpyrrolidine Hydrochloride

A well-documented method for the synthesis of the (R)-enantiomer involves the deprotection of a carbamate-protected pyrrolidine derivative.[2]

Experimental Protocol:

-

Reaction Setup: In a sealable reaction tube, dissolve phenylmethyl (2R)-2-ethyl-1-pyrrolidinecarboxylate (1.0 eq) in a solvent mixture of 1,4-dioxane and concentrated hydrochloric acid.

-

Reaction Conditions: Seal the reaction tube and stir the mixture at 90°C for 5 hours.

-

Work-up: After the reaction is complete, concentrate the solution under reduced pressure.

-

Purification: Azeotrope the residue with toluene to remove residual water. Add diethyl ether to the residue, sonicate, and decant the ether. Dissolve the resulting solid in acetonitrile and add diethyl ether dropwise to precipitate the product. Sonicate, decant the solvent, and grind the solid with diethyl ether to yield (R)-2-ethylpyrrolidine hydrochloride as an off-white solid.[2]

Causality Behind Experimental Choices:

-

Protecting Group: The benzyloxycarbonyl (Cbz) group is a common amine protecting group that is stable under many reaction conditions but can be readily cleaved by acidolysis, making it suitable for this synthesis.

-

Acidic Deprotection: Concentrated hydrochloric acid serves both as the deprotecting agent and the source of the hydrochloride salt. The elevated temperature accelerates the cleavage of the carbamate.

-

Azeotropic Removal of Water: Toluene forms an azeotrope with water, allowing for its efficient removal under reduced pressure, which is crucial for obtaining a dry, solid product.

-

Precipitation and Washing: The use of a less polar solvent like diethyl ether induces the precipitation of the polar hydrochloride salt from a more polar solvent like acetonitrile, facilitating its isolation and purification.

Diagram of the Synthesis Pathway:

Caption: Synthesis of (R)-2-Ethylpyrrolidine Hydrochloride.

General Approach for Racemic 2-Ethylpyrrolidine Synthesis

Conceptual Experimental Workflow:

-

Synthesis of 2-Ethyl-1-pyrroline: This intermediate can be synthesized through various methods, such as the condensation of a suitable amino ketone.

-

Reduction: The 2-ethyl-1-pyrroline can be reduced to racemic 2-ethylpyrrolidine using a reducing agent like sodium borohydride or through catalytic hydrogenation.

-

Salt Formation: The resulting 2-ethylpyrrolidine (free base) is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) to precipitate 2-ethylpyrrolidine hydrochloride.

-

Isolation: The precipitated salt is then collected by filtration, washed with a non-polar solvent, and dried.

Diagram of the General Racemic Synthesis Workflow:

Caption: Analytical workflow for the structural characterization of 2-Ethylpyrrolidine Hydrochloride.

Potential Applications

While specific applications for 2-ethylpyrrolidine hydrochloride are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research and development. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds, including antiviral, anticancer, and central nervous system-active agents. The introduction of an ethyl group at the 2-position provides a lipophilic substituent and a chiral center, which can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. As a chiral building block, enantiomerically pure forms of 2-ethylpyrrolidine can be valuable starting materials in the asymmetric synthesis of complex target molecules.

References

Sources

An In-Depth Technical Guide to the Synthesis of 2-Ethylpyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Ethylpyrrolidine hydrochloride, a valuable heterocyclic building block. The selected methodology emphasizes a direct and high-yielding approach, beginning with the catalytic hydrogenation of commercially available 2-ethylpyrrole, followed by conversion to the corresponding hydrochloride salt. This document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings, practical execution, and analytical validation. Detailed experimental protocols, mechanistic insights, safety considerations, and characterization data are presented to ensure reproducibility and a thorough understanding of the process.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core structure of numerous alkaloids, amino acids like proline, and a wide array of pharmacologically active compounds.[1] Its prevalence in FDA-approved drugs, such as the anticancer agents Acalabrutinib and Larotrectinib, underscores the importance of this heterocyclic motif.[2] The synthesis of substituted pyrrolidines, particularly chiral variants, is a central focus in modern organic chemistry.

2-Ethylpyrrolidine serves as a key intermediate in the synthesis of more complex molecules.[3] The hydrochloride salt form is often preferred due to its enhanced stability, crystallinity, and solubility in aqueous media, which facilitates handling, purification, and formulation. This guide details a streamlined synthetic approach that prioritizes efficiency, scalability, and high purity of the final product, 2-Ethylpyrrolidine hydrochloride.

Strategic Approach: Retrosynthesis and Pathway Justification

The synthesis of 2-Ethylpyrrolidine hydrochloride can be approached via several routes. A common strategy involves the multi-step synthesis from chiral precursors like prolinol or the use of protecting groups on a pyrrolidone core, followed by alkylation and reduction.[4][5] However, these methods can be lengthy and may require harsh reagents or costly starting materials.

A more direct and atom-economical strategy is the reduction of a corresponding aromatic precursor. Our selected pathway is based on the catalytic hydrogenation of 2-ethylpyrrole. This approach is advantageous for several reasons:

-

Commercial Availability: The starting material, 2-ethylpyrrole, is readily available from commercial suppliers.[6]

-

High Efficiency: Catalytic hydrogenation of pyrrole rings is a well-established and typically high-yielding transformation.[7]

-

Process Simplicity: The two-step process (hydrogenation followed by salt formation) avoids complex protection-deprotection sequences, minimizing reaction steps and potential for yield loss.

The retrosynthetic analysis is straightforward: the target molecule is disconnected at the amine-proton bond to yield the free base, 2-ethylpyrrolidine. This saturated heterocycle is then derived from its aromatic counterpart, 2-ethylpyrrole, via reduction.

Caption: Retrosynthetic analysis of 2-Ethylpyrrolidine HCl.

Mechanistic Insights: Catalytic Hydrogenation of the Pyrrole Ring

The core transformation in this synthesis is the heterogeneous catalytic hydrogenation of 2-ethylpyrrole. This reaction involves the reduction of the aromatic pyrrole ring to a saturated pyrrolidine ring using molecular hydrogen (H₂) in the presence of a metal catalyst. Rhodium (Rh) and Ruthenium (Ru) catalysts are particularly effective for the saturation of N-heterocycles under non-acidic conditions.[7][8]

The mechanism, broadly described by the Horiuti-Polanyi mechanism, involves the following key stages:

-

Adsorption: Both the 2-ethylpyrrole substrate and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Rhodium on Carbon).

-

Hydrogen Dissociation: The H-H bond in H₂ is cleaved on the catalyst surface, forming adsorbed hydrogen atoms.

-

Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed pyrrole ring, reducing the double bonds in a stepwise fashion until the ring is fully saturated.

-

Desorption: The final product, 2-ethylpyrrolidine, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Caption: Mechanism of catalytic hydrogenation on a metal surface.

Detailed Experimental Protocol

Safety Precaution: This procedure involves flammable solvents and hydrogen gas under pressure. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The hydrogenation step should be conducted behind a blast shield in a properly rated autoclave or Parr shaker apparatus.

Part A: Catalytic Hydrogenation of 2-Ethylpyrrole

This procedure is adapted from established methods for the hydrogenation of N-heterocycles.[8]

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Ethylpyrrole | 1551-06-0 | 95.14 | 9.51 g | 100 |

| 5% Rhodium on Carbon (Rh/C) | 7440-16-6 | - | 0.5 g | - |

| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | 100 mL | - |

Procedure:

-

To a high-pressure reaction vessel (autoclave), add 5% Rhodium on Carbon (0.5 g).

-

Add a magnetic stir bar, followed by anhydrous methanol (100 mL).

-

Add 2-ethylpyrrole (9.51 g, 100 mmol) to the vessel.

-

Seal the reaction vessel securely according to the manufacturer's instructions.

-

Purge the vessel with nitrogen gas three times to remove air, then purge with hydrogen (H₂) gas three times.

-

Pressurize the vessel with H₂ to 10 bar (approx. 145 psi).

-

Begin vigorous stirring and heat the reaction mixture to 50-60°C.

-

Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

-

Cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen gas.

-

Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of methanol (2 x 15 mL).

-

Combine the filtrate and washes. The resulting solution contains the 2-ethylpyrrolidine free base and is used directly in the next step.

Part B: Formation of 2-Ethylpyrrolidine Hydrochloride

This protocol is based on standard methods for converting amines to their hydrochloride salts.[4]

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 2-Ethylpyrrolidine Solution in MeOH | - | - | ~130 mL from Part A | Contains ~100 mmol of product |

| 4M HCl in 1,4-Dioxane | 7647-01-0 | 36.46 (HCl) | ~27.5 mL (110 mmol) | 1.1 equivalents |

| Diethyl Ether (Et₂O), anhydrous | 60-29-7 | 74.12 | ~200 mL | Used for precipitation and washing |

Procedure:

-

Transfer the methanolic solution of 2-ethylpyrrolidine from Part A to a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add the 4M HCl solution in 1,4-dioxane (27.5 mL, 110 mmol) dropwise to the stirred solution. A white precipitate should form.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

-

Remove the flask from the ice bath and concentrate the mixture under reduced pressure to remove most of the methanol and dioxane.

-

To the resulting residue, add anhydrous diethyl ether (~100 mL) and stir or sonicate to break up the solid.

-

Collect the white solid by vacuum filtration. Wash the solid with cold anhydrous diethyl ether (2 x 50 mL).

-

Dry the solid under high vacuum to afford 2-Ethylpyrrolidine hydrochloride.

Product Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₆H₁₄ClN[9] |

| Molecular Weight | 135.64 g/mol [9] |

| Yield | Typically >80% over two steps |

| ¹H NMR (400 MHz, CD₃OD) | δ 3.38-3.52 (m, 1H), 3.30 (m, 2H), 2.19-2.31 (m, 1H), 1.96-2.17 (m, 2H), 1.60-1.84 (m, 3H), 1.07 (t, J = 7.5 Hz, 3H). Note: This data is for the (R)-enantiomer but is representative for the racemic mixture.[4] |

| Purity (by NMR or GC) | >98% |

Conclusion

The synthetic pathway detailed in this guide, centered on the catalytic hydrogenation of 2-ethylpyrrole, represents an efficient, scalable, and high-yielding method for the production of 2-Ethylpyrrolidine hydrochloride. By avoiding complex multi-step procedures involving protecting groups, this approach offers significant advantages in terms of process time, cost, and environmental impact. The provided protocols and mechanistic discussions serve as a reliable resource for researchers requiring access to this valuable chemical intermediate for applications in drug discovery and fine chemical synthesis.

References

-

ResearchGate. (2025). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone. Retrieved from [Link]

- Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.

- Google Patents. (n.d.). DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.

-

National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

- Google Patents. (n.d.). CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine.

-

PubChem. (n.d.). 2-Ethylpyrrole. Retrieved from [Link]

- Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

ResearchGate. (n.d.). Structures of pyrrole derivatives hydrogenated previously. Retrieved from [Link]

-

MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Retrieved from [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 4. (R)-2-ethylpyrrolidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 6. 2-Ethylpyrrole | C6H9N | CID 137075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CAS 597562-96-4 | (S)-2-Ethylpyrrolidine hydrochloride - Synblock [synblock.com]

Spectroscopic Elucidation of 2-Ethylpyrrolidine Hydrochloride: A Technical Guide

Introduction

2-Ethylpyrrolidine hydrochloride, a substituted pyrrolidine derivative, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The pyrrolidine ring is a common scaffold in a multitude of biologically active compounds. A precise understanding of the molecular structure and purity of 2-Ethylpyrrolidine hydrochloride is paramount for its effective application in research and drug development. This technical guide provides an in-depth analysis of the spectroscopic data for 2-Ethylpyrrolidine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed interpretation of the spectral data to facilitate compound identification, characterization, and quality control.

The hydrochloride salt form of 2-Ethylpyrrolidine enhances its stability and solubility in aqueous media, which is often advantageous for handling and for certain biological applications. The spectroscopic analysis presented herein considers the structural features of the protonated form of the molecule.

Molecular Structure and Spectroscopic Overview

The structure of 2-Ethylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring substituted with an ethyl group at the 2-position. The nitrogen atom of the pyrrolidine ring is protonated, forming a secondary ammonium ion with a chloride counter-ion.

Caption: 2D representation of 2-Ethylpyrrolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Ethylpyrrolidine hydrochloride, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Ethylpyrrolidine hydrochloride is expected to show distinct signals for the protons of the ethyl group and the pyrrolidine ring, as well as for the protons attached to the nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethylpyrrolidine hydrochloride in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (N-H).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation and Causality

The chemical shifts in the ¹H NMR spectrum are influenced by the electron density around the protons. The presence of the positively charged nitrogen atom in the hydrochloride salt causes a significant deshielding effect on the adjacent protons, shifting their signals to a higher frequency (downfield) compared to the free base.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.0 | Triplet | ~7.5 |

| -CH₂- (ethyl) | ~1.6 - 1.8 | Multiplet | |

| Ring -CH₂- | ~1.9 - 2.3 | Multiplet | |

| Ring -CH- | ~3.3 | Multiplet | |

| Ring -CH₂-N⁺H₂- | ~3.4 - 3.5 | Multiplet | |

| -N⁺H₂- | Broad singlet |

-

-CH₃ (ethyl): The methyl protons are furthest from the electron-withdrawing nitrogen and appear at the most upfield region. They are split into a triplet by the adjacent methylene protons.

-

-CH₂- (ethyl and ring): The methylene protons of the ethyl group and the pyrrolidine ring appear as complex multiplets due to diastereotopicity and coupling with neighboring protons.

-

-CH- and -CH₂-N⁺H₂-: The protons on the carbons directly attached to the nitrogen are the most deshielded and appear furthest downfield. Their signals will likely overlap and appear as a complex multiplet.

-

-N⁺H₂-: The protons on the nitrogen are exchangeable and often appear as a broad singlet. Their chemical shift and visibility can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-Ethylpyrrolidine hydrochloride, six distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled sequence to obtain singlets for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-80 ppm for this aliphatic compound).

-

A sufficient number of scans and a relaxation delay of 2-5 seconds are necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Causality

The chemical shifts in the ¹³C NMR spectrum are also influenced by the electronegativity of adjacent atoms. Carbons closer to the positively charged nitrogen will be more deshielded and appear at a higher chemical shift.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~10 - 15 |

| -C H₂- (ethyl) | ~25 - 30 |

| Ring C H₂ | ~22 - 35 |

| Ring C H₂ | ~22 - 35 |

| -C H₂-N⁺H₂- | ~45 - 50 |

| -C H-N⁺H₂- | ~60 - 65 |

-

The methyl carbon of the ethyl group is the most shielded and appears at the lowest chemical shift.

-

The methylene carbons of the ethyl group and the pyrrolidine ring appear in the typical aliphatic region.

-

The carbons directly bonded to the nitrogen atom are the most deshielded due to the inductive effect of the positively charged nitrogen, and therefore resonate at the highest chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a KBr pellet or as a thin film from a mull (e.g., Nujol).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Data Interpretation

The IR spectrum of 2-Ethylpyrrolidine hydrochloride is expected to show characteristic absorption bands for the N-H bonds of the ammonium salt and the C-H and C-C bonds of the alkyl structure.

| Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Intensity |

| N⁺-H Stretching | 3200 - 2800 | Strong, Broad |

| C-H Stretching (Aliphatic) | 2960 - 2850 | Strong |

| N⁺-H Bending | 1600 - 1500 | Medium |

| C-H Bending | 1470 - 1370 | Medium |

-

N⁺-H Stretching: The most characteristic feature of the hydrochloride salt will be a broad and strong absorption in the high-frequency region, corresponding to the stretching vibrations of the N⁺-H bonds.

-

C-H Stretching: Strong absorptions corresponding to the stretching of the C-H bonds in the ethyl and pyrrolidine groups will be observed just below 3000 cm⁻¹.

-

N⁺-H Bending: A medium intensity band in the 1600-1500 cm⁻¹ region is expected for the bending vibration of the N⁺-H bond.

-

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.

-

Ionization: ESI in positive ion mode is ideal for this pre-charged molecule.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Data Interpretation

In ESI-MS, 2-Ethylpyrrolidine hydrochloride is expected to show a prominent peak corresponding to the protonated molecule (the cation of the salt).

-

Molecular Ion: The molecular weight of the free base (2-Ethylpyrrolidine, C₆H₁₃N) is 99.17 g/mol . In the positive ion ESI mass spectrum of the hydrochloride salt, the base peak is expected to be the molecular ion of the free base at an m/z of 99, or the protonated molecule [M+H]⁺ at an m/z of 100.

-

Fragmentation: Fragmentation of the molecular ion can provide further structural information. A common fragmentation pathway for pyrrolidine derivatives is the loss of the substituent at the 2-position.

Caption: Plausible fragmentation pathways for 2-Ethylpyrrolidine.

A significant fragment would be the loss of the ethyl group (C₂H₅, 29 Da), resulting in a fragment ion at m/z 70. Another possible fragmentation is the loss of a methyl group (CH₃, 15 Da), leading to a fragment at m/z 84.

Conclusion

The comprehensive spectroscopic analysis of 2-Ethylpyrrolidine hydrochloride using NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework and the influence of the protonated nitrogen. The IR spectrum confirms the presence of the secondary ammonium salt and alkyl functionalities. Mass spectrometry establishes the molecular weight and provides insights into the fragmentation patterns. Together, these techniques offer a robust analytical workflow for the unambiguous identification and quality assessment of 2-Ethylpyrrolidine hydrochloride, which is essential for its application in research and development.

References

-

PubChem. 2-Ethylpyrrolidine. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. 2-Ethyl-pyrrolidine. National Institute of Standards and Technology. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Introduction: Understanding the Profile of 2-Ethylpyrrolidine Hydrochloride

An In-Depth Technical Guide to the Safe Handling of 2-Ethylpyrrolidine Hydrochloride

2-Ethylpyrrolidine hydrochloride is a pyrrolidine derivative utilized in chemical synthesis and drug development. As with many specialized chemical intermediates, a comprehensive and thoroughly investigated toxicological profile is not always available.[1] This necessitates a cautious and proactive approach to safety, grounded in established principles of chemical hygiene and risk mitigation. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for handling this compound with the requisite level of care. The protocols and recommendations herein are synthesized from available safety data sheets and established laboratory safety standards to ensure a self-validating system of protection.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for 2-Ethylpyrrolidine hydrochloride is limited, the available information necessitates its treatment as a hazardous substance.[1][2] The primary known risks are associated with irritation to the skin and eyes.[2] Due to the lack of extensive data, it is prudent to assume the potential for other uncharacterized hazards.

1.1. Known and Potential Health Effects:

-

Eye Contact: May cause serious eye irritation.[2]

-

Skin Contact: May cause skin irritation.[2]

-

Inhalation: Avoid breathing fumes; use only with adequate ventilation.[2] Inhalation may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

1.2. Physicochemical Hazards:

-

Thermal Decomposition: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen chloride, and nitrogen oxides.[2]

The following table summarizes the key identification and property data for 2-Ethylpyrrolidine hydrochloride.

| Property | Value | Source |

| Chemical Name | 2-Ethylpyrrolidine hydrochloride | [2] |

| CAS Number | 669073-77-2 | [2] |

| Molecular Formula | C6H14ClN | [2] |

| Molecular Weight | 135.63 g/mol | [2] |

| Physical State | Not Available | [2] |

| Boiling/Melting Point | Not Available | [2] |

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. The causality is simple: it is always better to remove or reduce a hazard at its source than to rely solely on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.

-

Engineering Controls: The primary method for controlling exposure is to handle the material in a well-ventilated area, preferably a certified chemical fume hood.[2][3] This physically separates the researcher from potential fumes or dust. Facilities must also be equipped with an eyewash fountain and safety shower.[2][4]

-

Administrative Controls: This includes developing Standard Operating Procedures (SOPs) for all experiments involving this compound, providing thorough training to all personnel, and clearly labeling all containers and work areas. Do not eat, drink, or smoke when using this product.[5]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent direct contact. The following recommendations are based on standard laboratory practice for handling irritant and potentially toxic chemicals.[2][3]

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][4] | Protects against splashes and airborne particles, preventing direct contact with sensitive eye tissue. |

| Hand | Chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect for integrity before each use.[3] | Provides a direct barrier against skin contact, preventing irritation and potential absorption. |

| Skin and Body | Standard laboratory coat, long-sleeved clothing, and closed-toe shoes.[3] | Minimizes the area of exposed skin, reducing the risk of accidental contact. |

| Respiratory | Not typically required if handled within a fume hood. For spill cleanup or aerosol generation, use a NIOSH-approved respirator.[3][4] | A fume hood provides adequate respiratory protection. Respirators are for non-routine or emergency situations. |

Safe Handling and Storage Protocols

Adherence to a strict handling protocol is essential for minimizing exposure risk.

4.1. Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm the locations of the nearest safety shower and eyewash station.[4]

-

Don PPE: Put on all required PPE as specified in Section 3.

-

Dispensing: Handle the container carefully. Avoid creating dust or fumes.[2][3] Weigh or measure the required amount within the fume hood.

-

Container Management: Keep the container tightly closed when not in use.[2][6]

-

Post-Handling: After handling, decontaminate all surfaces and equipment.

-

Hand Washing: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][7]

4.2. Storage Requirements:

-

Store in a tightly-closed container in a cool, dry, well-ventilated area.[2]

-

Keep away from incompatible substances such as strong oxidizing agents.[7]

-

Store away from sources of ignition.[2]

-

Store in a locked cabinet or area with restricted access.[2][7]

Emergency Procedures: A Validating Response System

Preparedness is key to mitigating the impact of an accidental exposure or spill. Personnel must be trained on these procedures before handling the compound.

Caption: A decision-making workflow for responding to chemical incidents.

5.1. First-Aid Measures: Immediate and correct first aid can significantly reduce harm.[2]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[2][8] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.[2][3] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[2][9] Remove contact lenses if present and easy to do.[2] Obtain medical aid immediately.[2] |

| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[2] |

5.2. Accidental Release Measures:

-

Ensure Safety: Wear appropriate PPE, including respiratory protection if necessary. Ensure adequate ventilation and remove all sources of ignition.[2]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[2][8]

-

Cleanup: For a minor spill, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[2]

-

Decontamination: Clean the spill area thoroughly.

-

Major Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

5.3. Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][8]

-

Hazards: Be aware that thermal decomposition can produce toxic gases like hydrogen chloride and nitrogen oxides.[2][4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Chemical waste must be handled and disposed of according to local, state, and federal regulations.

-

Product: Dispose of contents and container to an approved waste disposal plant.[2] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

-

Contaminated Packaging: Do not reuse empty containers. Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1][8]

Conclusion

The safe handling of 2-Ethylpyrrolidine hydrochloride is predicated on a comprehensive understanding of its potential hazards and the consistent application of robust safety protocols. By integrating engineering controls, administrative procedures, and the correct use of PPE, researchers can effectively mitigate risks. The lack of complete toxicological data for this compound underscores the importance of treating it with a high degree of caution, adhering strictly to the guidelines presented in this document and the product's Safety Data Sheet.

References

-

Carl ROTH. (n.d.). N-Ethyl-2-pyrrolidone Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (2025). N-Ethyl-2-pyrrolidone Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4993465, 2-Ethylpyrrolidine. Retrieved from [Link]

-

University of Nevada, Reno. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

-

Haz-Map. (n.d.). N-Ethyl-2-pyrrolidone. Retrieved from [Link]

-

Saillenfait, A. M., et al. (2007). Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats. ResearchGate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. aksci.com [aksci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

The Multifaceted Biological Activities of 2-Ethylpyrrolidine Hydrochloride Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules.[1][2] Its prevalence in natural products, from alkaloids to amino acids like proline, underscores its evolutionary selection as a versatile scaffold for molecular interactions.[3][4] The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical attribute for achieving high-affinity and selective binding to biological targets.[5] This inherent stereochemistry, coupled with the basicity of the nitrogen atom, provides a rich platform for the synthesis of diverse derivatives with a wide spectrum of pharmacological activities.[5] Among these, derivatives of 2-substituted pyrrolidines have garnered significant attention in the quest for novel therapeutics. This guide focuses on the biological activities of derivatives stemming from the 2-ethylpyrrolidine hydrochloride scaffold, exploring their potential as anticonvulsant, antimicrobial, neuroprotective, anticancer, and anti-inflammatory agents.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant body of research has highlighted the potential of pyrrolidine derivatives, particularly those with a 2-oxo (pyrrolidinone) or 2,5-dione functionality, as potent anticonvulsant agents.[3][6][7][8][9] The underlying mechanism for many of these compounds involves the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability.[3][10]

Mechanism of Action: Targeting Ion Channels

The primary mechanism of action for many anticonvulsant pyrrolidine derivatives is the blockade of voltage-gated sodium and/or calcium channels.[3] By binding to these channels, the influx of sodium or calcium ions into the neuron is reduced, thereby decreasing the likelihood of action potential generation and propagation. This dampening of neuronal firing helps to prevent the spread of seizure activity within the brain.[10]

Modulation of Voltage-Gated Ion Channels.

Quantitative Assessment of Anticonvulsant Activity

The anticonvulsant efficacy of 2-ethylpyrrolidine derivatives is typically evaluated using well-established rodent models of epilepsy, such as the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[1][6] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.[1][6]

| Compound Class | Test Model | ED₅₀ (mg/kg) | Reference |

| 3,3-dialkyl-2-pyrrolidinones | Pentylenetetrazole (mouse) | 42 - 46 | [8] |

| 1-substituted-2-oxopyrrolidines | Picrotoxin-induced seizure | Effective at 200 | [7] |

| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | 6-Hz psychomotor seizure | Varies | [1] |

| 3-aminopyrrolidine-2,5-diones | MES test | Varies | [11] |

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol outlines the procedure for assessing the anticonvulsant activity of a test compound using the MES model in mice.[1][12][13]

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsometer with corneal electrodes

-

Test compound (2-ethylpyrrolidine hydrochloride derivative) dissolved in a suitable vehicle

-

Vehicle control (e.g., saline, 0.5% carboxymethylcellulose)

-

Positive control (e.g., Phenytoin)

-

0.5% tetracaine hydrochloride solution (local anesthetic)

-

0.9% saline solution

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a controlled environment with free access to food and water.

-

Drug Administration: Administer the test compound, vehicle, or positive control to different groups of mice via the desired route (e.g., intraperitoneal or oral). The time between administration and the MES test should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes).

-

Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.[12] Then, apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[12]

-

Induction of Seizure: Gently restrain the mouse and place the corneal electrodes on its corneas. Deliver an alternating current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[12][13]

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.[12]

-

Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀) using probit analysis.

Maximal Electroshock (MES) Test Workflow.

Antimicrobial and Antifungal Activity: Combating Pathogens

The pyrrolidine scaffold is a recurring motif in a number of natural and synthetic antimicrobial agents.[14][15][16][17] Derivatives of 2-ethylpyrrolidine have been investigated for their potential to inhibit the growth of various pathogenic bacteria and fungi.

Mechanism of Action: Disruption of Microbial Processes

The precise mechanisms of action for many antimicrobial pyrrolidine derivatives are still under investigation. However, proposed mechanisms include the disruption of the bacterial cell wall or membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[6][18][19][20]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione derivatives | Enterococcus faecalis | 0.25 - 0.5 | [14] |

| Pyrrolidine-2,5-dione derivatives | Candida albicans | 0.125 - 0.5 | [14] |

| Thiazole-based pyrrolidines | Staphylococcus aureus | Varies | [21] |

| Pyrrolidine-2,5-dione azo derivative | Vibrio cholerae | 16 - 64 | [16] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the MIC of a test compound against a bacterial strain.[6][7][18][19][20]

Materials:

-

96-well sterile microtiter plates

-

Test compound (2-ethylpyrrolidine hydrochloride derivative)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Positive control antibiotic (e.g., amoxicillin)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

Procedure:

-

Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.[18]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth, inoculum, and a standard antibiotic) and a growth control well (broth and inoculum only). A sterility control well (broth only) should also be included.[6][7]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).[6][7]

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss.[22][23][24] Pyrrolidone derivatives have shown promise as neuroprotective agents, potentially by mitigating oxidative stress and other cellular insults.[22][23][24][25][26][27]

Mechanism of Action: Combating Oxidative Stress

One of the proposed neuroprotective mechanisms of pyrrolidine derivatives is their ability to counteract oxidative stress.[22][23][24] This can be achieved by scavenging free radicals, upregulating endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase), and reducing lipid peroxidation.[22][23][24]

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol describes an in vitro assay to evaluate the neuroprotective effects of a test compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line.[25]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with supplements

-

Test compound (2-ethylpyrrolidine hydrochloride derivative)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a defined duration (e.g., 24 hours). Include a control group without H₂O₂ and a group with H₂O₂ but no test compound.

-

Cell Viability Assessment (MTT Assay):

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[14][22][28][29]

-

Add a solubilization solution to dissolve the formazan crystals.[14][22][28][29]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[14][22][28][29]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A higher percentage of viability in the presence of the test compound indicates a neuroprotective effect.

Anticancer and Cytotoxic Potential: Targeting Malignant Cells

The pyrrolidine scaffold is present in several approved anticancer drugs, and numerous derivatives are being investigated for their cytotoxic effects against various cancer cell lines.[2][4][5][12][30]

Mechanism of Action: Inducing Apoptosis and Inhibiting Signaling Pathways

The anticancer activity of pyrrolidine derivatives can be attributed to various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of key signaling pathways involved in cell proliferation and survival (such as receptor tyrosine kinases), and cell cycle arrest.[5][17]

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of these compounds is typically determined by calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[14]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,5-Pyrrolidinedione derivatives | MCF-7 (Breast Cancer) | 1.496 - 1.831 | [14] |

| 2-(Het)arylpyrrolidine-1-carboxamides | M-Hela (Cervical Cancer) | 14.7 | [12] |

| Pyrrolo[2,1-f][1][6][14]triazines | Various | Varies | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT assay for assessing the cytotoxicity of a test compound against a cancer cell line.[14][22][28][29]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

Test compound (2-ethylpyrrolidine hydrochloride derivative)

-

Positive control (e.g., Doxorubicin)

-

MTT reagent

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and the positive control for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Pyrrolidine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[8][15][18][23][31][32]

Mechanism of Action: Inhibition of COX and LOX Enzymes and Modulation of Signaling Pathways

The anti-inflammatory effects of many pyrrolidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18][31] These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, some derivatives may exert their effects by modulating inflammatory signaling pathways like NF-κB and MAPK.[9][20][33][34]

Inhibition of the NF-κB Signaling Pathway.

Quantitative Assessment of Anti-inflammatory Activity

In vitro assays measure the inhibition of COX and LOX enzymes, while in vivo models like the carrageenan-induced paw edema test in rodents are used to assess the overall anti-inflammatory effect.[21][35][36][37][38]

| Compound Class | Assay | IC₅₀ (µg/mL) | Reference |

| Pivalate-based Michael product | COX-1 Inhibition | 314 | [18][31] |

| Pivalate-based Michael product | COX-2 Inhibition | 130 | [18][31] |

| Pivalate-based Michael product | 5-LOX Inhibition | 105 | [18][31] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a common in vivo model for evaluating the acute anti-inflammatory activity of a test compound.[21][35][36][37][38]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Test compound (2-ethylpyrrolidine hydrochloride derivative)

-

Vehicle control

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping and Fasting: Divide the rats into groups and fast them overnight with free access to water.

-

Drug Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[35][37]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[35]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Synthesis of 2-Ethylpyrrolidine Derivatives

The synthesis of bioactive 2-ethylpyrrolidine derivatives often starts from commercially available precursors like L-proline or involves multi-step reaction sequences. A general approach can involve the N-substitution of the pyrrolidine ring followed by further modifications.

General Synthesis Scheme

General Synthetic Approach.

A specific example is the synthesis of N-substituted-acetylpyrrolidine derivatives, which involves the reaction of pyrrolidine-2-carboxylic acid with a substituting agent, followed by esterification and subsequent reactions to yield the final product.[31]

Conclusion and Future Directions

The 2-ethylpyrrolidine hydrochloride scaffold and its derivatives represent a promising area for the discovery of novel therapeutic agents with a diverse range of biological activities. The evidence presented in this guide highlights their potential as anticonvulsants, antimicrobials, neuroprotective agents, anticancer compounds, and anti-inflammatory drugs. The versatility of the pyrrolidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research in this field should focus on:

-

Synthesis of novel 2-ethylpyrrolidine derivatives: Expanding the chemical space around this scaffold is crucial for identifying new lead compounds with improved potency and selectivity.

-

Elucidation of mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

-

In vivo efficacy and safety studies: Promising candidates identified in vitro need to be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the therapeutic potential of 2-ethylpyrrolidine hydrochloride derivatives and contribute to the development of new medicines for a variety of human diseases.

References

-

Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5854-5857. [Link]

-

Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 731-741. [Link]

-

El-Gazzar, A. R., et al. (2009). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. ResearchGate. [Link]

-

Al-Hourani, B. J., et al. (2022). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Journal of Chemistry, 2022, 1-10. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]

-

Azizov, A. S., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 24(17), 3086. [Link]

-

Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]

-

Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. [Link]

-

Zareef, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 123456. [Link]

-

Góra, M., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. European Journal of Medicinal Chemistry, 260, 115743. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]

-

Khastar, H., et al. (2017). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (121), 55397. [Link]

-

Nabavi, S. F., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 760, 169-176. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]

-

Kocabaş, A., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(3), 10549-10558. [Link]

-

Gąsior, N., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(36), 4167-4187. [Link]

-

ResearchGate. (2020). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. [Link]

-

ResearchGate. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. [Link]

-

Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5227-5256. [Link]

-

Reddy, P. A., et al. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 39(9), 1898-1906. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Al-Omair, M. A., et al. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 59-69. [Link]

-

Tchimou, M. K. S., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 15(1), 22. [Link]

-

Betti, N. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

-

Azizov, A. S., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 24(17), 3086. [Link]

-

ResearchGate. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. [Link]

-

Betti, N. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

-

Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111867. [Link]

-

MDPI. (2022). Ion-Channel Antiepileptic Drugs. [Link]

-

ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. [Link]

-

Khan, H., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Cells, 12(18), 2315. [Link]

-

Tsvetkova, D., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 13(5), 534. [Link]

-

Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]

-

Moosmann, B., & Behl, C. (2002). Dual effects of antioxidants in neurodegeneration: direct neuroprotection against oxidative stress and indirect protection via suppression of glia-mediated inflammation. Journal of Neural Transmission. Supplementum, (62), 299-307. [Link]

-

Azizov, A. S., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 24(17), 3086. [Link]

-

Tsvetkova, D., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 13(5), 534. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.journalagent.com [pdf.journalagent.com]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 11. scispace.com [scispace.com]

- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. phytopharmajournal.com [phytopharmajournal.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Dual effects of antioxidants in neurodegeneration: direct neuroprotection against oxidative stress and indirect protection via suppression of glia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 29. texaschildrens.org [texaschildrens.org]

- 30. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. inotiv.com [inotiv.com]

- 36. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 37. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

2-Ethylpyrrolidine Hydrochloride: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2][3] Within this class, chiral 2-substituted pyrrolidines are of paramount importance, offering a stereochemically defined framework for constructing complex molecular architectures. This technical guide provides an in-depth exploration of 2-Ethylpyrrolidine hydrochloride, a versatile and highly valuable chiral building block. We will dissect its synthesis, physicochemical properties, and diverse applications, explaining the mechanistic rationale behind its utility as a chiral auxiliary, a precursor to advanced catalysts, and a key intermediate in pharmaceutical development. This document is intended to serve as a practical resource for researchers and professionals engaged in asymmetric synthesis and drug discovery.

The Strategic Importance of Chiral Building Blocks

In drug development, the three-dimensional arrangement of atoms—or stereochemistry—is critical. Living systems, being inherently chiral, often interact differently with each enantiomer of a chiral drug molecule.[4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.[5] Consequently, regulatory bodies like the FDA strongly encourage the development of single-enantiomer drugs.[4]

Chiral building blocks are enantiomerically pure molecules that serve as foundational starting materials for the synthesis of these complex targets.[4][5] Utilizing these pre-defined stereocenters streamlines the synthetic process, reduces the need for difficult resolutions of racemic mixtures, and accelerates the creation of compound libraries for screening.[4][6] The pyrrolidine scaffold, in particular, is a recurring motif due to its conformational rigidity and its prevalence in biologically active compounds, making its chiral derivatives, such as 2-Ethylpyrrolidine, indispensable tools for the modern synthetic chemist.[3][7]

Synthesis of Enantiomerically Pure 2-Ethylpyrrolidine

Access to enantiopure (R)- and (S)-2-Ethylpyrrolidine is the gateway to its application. Several robust strategies have been developed, primarily revolving around asymmetric synthesis from achiral precursors or derivatization from the chiral pool.

Asymmetric Synthesis via Stereoselective Reduction

A highly efficient method involves the asymmetric reduction of a cyclic imine precursor, 2-ethyl-1-pyrroline. This approach creates the stereocenter in a controlled manner using a chiral catalyst.

Caption: Asymmetric synthesis of 2-Ethylpyrrolidine HCl.

This method is powerful because the choice of the catalyst's chirality (e.g., a Noyori-type Ru-catalyst or a DuPHOS Rh-catalyst) can selectively produce either the (R) or (S) enantiomer from the same starting material.[8]

Synthesis from the Chiral Pool

Nature provides a vast "chiral pool" of inexpensive, enantiopure starting materials like amino acids. L-proline or L-glutamic acid can be elaborated into 2-substituted pyrrolidines, leveraging the inherent stereocenter. While often requiring more steps, this strategy guarantees high enantiomeric purity.

Deprotection of N-Protected Precursors

A common final step in many synthetic sequences is the removal of a nitrogen protecting group (e.g., Boc or Cbz) to yield the hydrochloride salt. This is often the most direct route to obtaining the final product from commercially available advanced intermediates.

Detailed Experimental Protocol: Synthesis of (R)-2-Ethylpyrrolidine Hydrochloride from an N-Protected Precursor

This protocol describes the deprotection of a carbamate-protected precursor, a common concluding step in a multi-step synthesis.

Starting Material: Phenylmethyl (2R)-2-ethyl-1-pyrrolidinecarboxylate (Cbz-(R)-2-ethylpyrrolidine) or tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate (Boc-(R)-2-ethylpyrrolidine).

Method 1: Acidolysis of Cbz Group[9]

-

Reaction Setup: In a sealable pressure tube, dissolve phenylmethyl (2R)-2-ethyl-1-pyrrolidinecarboxylate (1.0 eq) in a solvent mixture of 1,4-dioxane (approx. 2.5 mL/mmol) and concentrated hydrochloric acid (approx. 1.5 mL/mmol).

-

Heating: Seal the tube and stir the reaction mixture vigorously at 90°C for 5 hours. Causality: The high temperature and strong acid are required to cleave the stable benzyl carbamate (Cbz) group.

-

Work-up: After cooling to room temperature, concentrate the solution under reduced pressure to remove the solvents.

-

Azeotropic Removal of Water: Add toluene (approx. 8 mL/mmol) to the residue and concentrate again under reduced pressure. This azeotropic distillation is crucial for removing residual water, which can make the final product hygroscopic.

-

Precipitation and Purification: Add diethyl ether to the residue. The hydrochloride salt, being ionic, is insoluble in ether and will precipitate. Sonicate the mixture to break up any clumps and decant the ether.

-

Recrystallization: Dissolve the solid in a minimal amount of a polar solvent like acetonitrile and add ether dropwise until a precipitate forms. Sonicate, decant, and grind the resulting solid with fresh ether to obtain the pure (R)-2-ethylpyrrolidine hydrochloride as a solid.

Method 2: Acidolysis of Boc Group[9]

-

Reaction Setup: Dissolve (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent like 1,4-dioxane.

-

Deprotection: Add a solution of 4N HCl in 1,4-dioxane (approx. 7-8 eq) to the stirred solution at room temperature.

-

Reaction Time: Continue stirring at room temperature for 24-72 hours, monitoring by TLC or LC-MS until the starting material is consumed. Causality: The tert-butyl carbamate (Boc) group is highly acid-labile, but cleavage may require an extended time at room temperature without heating.

-

Isolation: Concentrate the reaction mixture under reduced pressure to afford the title compound as a solid.

Physicochemical and Analytical Data

Accurate characterization is essential for ensuring the quality and stereochemical integrity of the chiral building block.

| Property | (S)-2-Ethylpyrrolidine HCl | (R)-2-Ethylpyrrolidine HCl |

| Molecular Formula | C₆H₁₄ClN | C₆H₁₄ClN |

| Molecular Weight | 135.64 g/mol [10] | 135.64 g/mol |

| CAS Number | 597562-96-4[10][11] | 460748-80-5[9] |

| Appearance | Off-white to white solid | Off-white to white solid |

| Purity (Typical) | ≥98% | ≥98% |

Analytical Characterization:

-